molecular formula C7H4N4O B11921651 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine CAS No. 404345-61-5

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine

Cat. No.: B11921651
CAS No.: 404345-61-5
M. Wt: 160.13 g/mol
InChI Key: QUOYAWVXZUUICO-UHFFFAOYSA-N
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Description

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine is a heterocyclic compound that features a fused ring system combining isoxazole, pyrazole, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating, which furnishes tetrahydro-1H-pyrazolo[3,4-B]pyridines. These intermediates can then be converted to the desired isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine by treatment with phosphorus oxychloride (POCl3) in the presence of air .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine is unique due to its specific ring fusion and the presence of nitrogen atoms in the ring system, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

CAS No.

404345-61-5

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

4-oxa-2,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C7H4N4O/c1-4-2-8-11-6(4)10-7-5(1)3-9-12-7/h1-3,9H

InChI Key

QUOYAWVXZUUICO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=C2N=C3C1=CNO3

Origin of Product

United States

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